(4E)-2-(2-fluorophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one
Overview
Description
(4E)-2-(2-fluorophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one is a useful research compound. Its molecular formula is C20H11FN2O5 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one is 378.06519962 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical Storage and Polymer Applications
The research on compounds similar to "2-(2-fluorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one" has shown significant implications in the field of optical storage and polymer sciences. For instance, compounds involving azo polymers and nitrophenyl groups, similar in structural complexity, have been synthesized for reversible optical storage. These compounds exhibit photoinduced birefringence, a property that can be utilized in optical data storage and photonic switching applications. The cooperative motion between azo groups and other side groups, as observed in these polymers, underlines a novel mechanism that enhances optical storage capabilities (X. Meng, A. Natansohn, C. Barrett, P. Rochon, 1996).
Nonlinear Optical Properties
Furthermore, derivatives of oxazolone, which share a resemblance to the compound , have been synthesized to explore their nonlinear optical properties. These derivatives are noted for their high two-photon absorption cross-section, making them valuable for applications requiring intense nonlinear optical responses, such as in optical limiting, three-dimensional data storage, and photodynamic therapy. The incorporation of electron donor and acceptor groups on the oxazolone ring significantly enhances their two-photon absorption capabilities, highlighting the potential of such compounds in advanced optical technologies (Catarina A. B. Rodrigues et al., 2012).
Fluorophores and Light Emitting Applications
Research on oxazol-5-one fluorophores, especially those incorporating phenyl and nitrophenyl units, demonstrates their potential as high Stokes' shift fluorophores sensitive to solvent polarity. These properties are crucial for developing new fluorescent probes and materials for bioimaging and sensors. The ability of these compounds to exhibit intense fluorescence and their sensitivity to the environment make them suitable candidates for studying biological systems and developing materials with tunable optical properties (Gulsiye Ozturk Urut et al., 2017).
Properties
IUPAC Name |
(4E)-2-(2-fluorophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O5/c21-16-7-2-1-6-15(16)19-22-17(20(24)28-19)11-14-8-9-18(27-14)12-4-3-5-13(10-12)23(25)26/h1-11H/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCQTNOFQNXELQ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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